Tirbanibulin mesylate
Übersicht
Beschreibung
Tirbanibulin mesylate, also known as KX-01 and KX2-391, is a medication used for the treatment of actinic keratosis (AKs) on the face or scalp . It functions as a mitotic inhibitor by inhibiting tubulin polymerization and Src kinase signaling . It was approved for medical use in the United States in December 2020 .
Synthesis Analysis
Tirbanibulin possesses a distinctive dual mechanism of action involving microtubule and Src inhibition . The structure–activity relationship (SAR) and the development of its derivatives have been explored through modifications in the core amide motif and the eastern benzylamine part . The pyridinyl acetamide core structure plays a critical role for optimal cellular potency .
Molecular Structure Analysis
The chemical formula of Tirbanibulin mesylate is C27H33N3O6S . It has a molecular weight of 527.640 . The elemental analysis shows that it contains Carbon (61.46%), Hydrogen (6.30%), Nitrogen (7.96%), Oxygen (18.19%), and Sulfur (6.08%) .
Chemical Reactions Analysis
Tirbanibulin mesylate is a dual inhibitor of Src Kinase and tubulin . It targets the peptide substrate site of Src, with GI50 of 9-60 nM in cancer cell lines .
Physical And Chemical Properties Analysis
Tirbanibulin mesylate has a molecular weight of 527.640 . The elemental analysis shows that it contains Carbon (61.46%), Hydrogen (6.30%), Nitrogen (7.96%), Oxygen (18.19%), and Sulfur (6.08%) .
Wissenschaftliche Forschungsanwendungen
1. Treatment for Actinic Keratosis
- Application : Tirbanibulin has been investigated for its efficacy in treating actinic keratosis (AK), a precursor of squamous-cell carcinoma. Phase 3 trials have shown significant effectiveness in lesion reduction on the face or scalp (Blauvelt et al., 2021).
- Additional Insight : Tirbanibulin's approval for marketing in the US for topical treatment of AK underscores its potential as a first-in-class Src kinase signaling inhibitor and tubulin polymerization inhibitor (Markham & Duggan, 2021).
2. Pharmacokinetic Profile
- Application : Understanding the pharmacokinetics of Tirbanibulin when applied topically under maximal use conditions provides insights into its systemic exposure and tolerability. This is crucial for evaluating its safety and efficacy in clinical applications (Yavel et al., 2021).
3. Potential in Pulmonary Fibrosis
- Application : Tirbanibulin has shown potential in attenuating pulmonary fibrosis. Its impact on the Src/STAT3 signaling pathway suggests its effectiveness in alleviating experimental pulmonary fibrosis (Wang et al., 2021).
4. Efficacy Against HPV-RelatedLesions
- Application : Tirbanibulin has demonstrated effectiveness against HPV-16 (+) vulvar high-grade squamous intraepithelial lesions, highlighting its potential in treating anogenital warts and other HPV-related conditions (Moore et al., 2022).
5. Low Clinical Toxicity in Cancer Management
- Application : The anticancer drug KXO1 (tirbanibulin) has been identified for its low clinical toxicity, attributed to its reversible binding to the colchicine-binding site of β-tubulin. This property is crucial for its safe application in cancer management (Niu et al., 2019).
6. Potential in Psoriasis Treatment
- Application : Tirbanibulin's role as a dual Src kinase and tubulin polymerization inhibitor has been explored in the treatment of plaque-type psoriasis, with Phase I results indicating safety and potential efficacy (Hong et al., 2022).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Despite its failure to gain approval as an anticancer agent due to insufficient efficacy, there remains potential value in extending its application into malignancy treatment through tirbanibulin-based derivatives . Particularly noteworthy is the analogue modified with p-fluorine benzylamine, which exhibited favorable in vivo PK profiles .
Eigenschaften
IUPAC Name |
N-benzyl-2-[5-[4-(2-morpholin-4-ylethoxy)phenyl]pyridin-2-yl]acetamide;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3.CH4O3S/c30-26(28-19-21-4-2-1-3-5-21)18-24-9-6-23(20-27-24)22-7-10-25(11-8-22)32-17-14-29-12-15-31-16-13-29;1-5(2,3)4/h1-11,20H,12-19H2,(H,28,30);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSYRKUPDSSTCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1COCCN1CCOC2=CC=C(C=C2)C3=CN=C(C=C3)CC(=O)NCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tirbanibulin mesylate | |
CAS RN |
1080645-95-9 | |
Record name | Tirbanibulin mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1080645959 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TIRBANIBULIN MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84AC3796WJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.